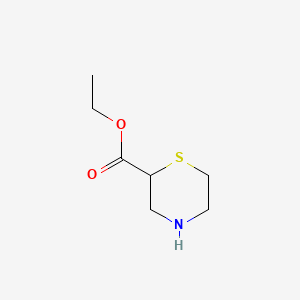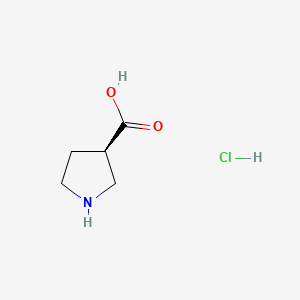![molecular formula C15H15N3O3 B598217 1,8-ジメチル-4-オキソ-4,5-ジヒドロイミダゾ[1,2-a]キノキサリン-2-カルボン酸エチル CAS No. 164329-39-9](/img/structure/B598217.png)
1,8-ジメチル-4-オキソ-4,5-ジヒドロイミダゾ[1,2-a]キノキサリン-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the imidazoquinoxaline family, characterized by a fused ring system that includes both imidazole and quinoxaline moieties. Its molecular formula is C15H15N3O3, and it has a molecular weight of approximately 285.3 g/mol .
科学的研究の応用
Chemistry: In chemistry, ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds .
Biology: Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to understand its full pharmacological profile .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves multi-step organic reactionsKey steps include cyclization reactions, often facilitated by catalysts such as palladium or copper complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure efficient synthesis and minimal by-products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS or NCS in the presence of a suitable solvent like dichloromethane.
Major Products:
作用機序
The mechanism of action of ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes .
類似化合物との比較
- Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-3-carboxylate
- Methyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
- 1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid
Comparison: Compared to its analogs, ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate exhibits unique properties due to the ethyl ester group, which can influence its solubility, reactivity, and biological activity. This makes it a distinct and valuable compound for various applications .
特性
IUPAC Name |
ethyl 1,8-dimethyl-4-oxo-5H-imidazo[1,2-a]quinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLEJDDLMHQKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=C(C=CC(=C3)C)NC(=O)C2=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B598135.png)



![2,4-dichloro-8H-pyrido[2,1-f][1,2,4]triazine](/img/structure/B598142.png)
![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)








